2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid
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Overview
Description
The compound “2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrazole ring, nitro group, methyl groups, thio group, and acetic acid group. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as melting point, boiling point, and solubility would need to be determined experimentally .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the utility of pyrazole derivatives in the synthesis of novel heterocyclic compounds. For example, the diazotization of aminoisoquinoline derivatives led to unexpected products, including new ring systems such as 3H-pyrazolo[3,4-h]isoquinoline, showcasing the complexity and unpredictability of reactions involving pyrazole derivatives (Miller et al., 1996).
Chemotherapeutic Applications
Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, including bis(3,5-dimethyl-pyrazol-1-yl)acetic acid derivatives, have shown significant in vitro antitumor activity. These complexes proved to be more effective than the reference drug cisplatin against various human cancer cell lines, highlighting their potential as chemotherapeutic tools, particularly against small-cell lung carcinoma (SCLC) (Pellei et al., 2023).
Organometallic Chemistry and Catalysis
The synthesis and characterization of organotin derivatives from reactions involving bis(pyrazol-1-yl)acetic acid and its dimethyl derivatives have been explored. These compounds have shown certain cytotoxicities against Hela cells in vitro, suggesting potential applications in medicinal chemistry and bioassay screenings (Wen et al., 2005).
Fluorescent Property Evaluation
The synthesis of 1,3,5-triaryl-2-pyrazolines from 4-alkoxychalcones and (3,4-dimethylphenyl)hydrazine hydrochloride has been reported. These compounds exhibit fluorescence properties in the blue region of the visible spectrum, indicating potential applications in materials science for the development of fluorescent materials (Hasan et al., 2011).
Coordination Chemistry
The synthesis and structural characterization of cobalt(II) and copper(II) complexes with ligands derived from 3,5-dimethyl-1H-pyrazole have been explored. These studies contribute to the understanding of coordination chemistry and the development of metal complexes with specific properties (Hadda et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-5-8(11(14)15)6(2)10(9-5)4-16-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZDJWNVMUECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CSCC(=O)O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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